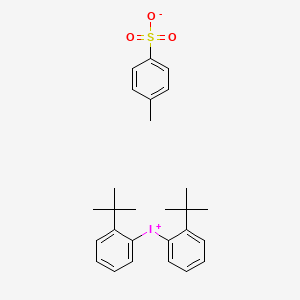

bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC16536655

Molecular Formula: C27H33IO3S

Molecular Weight: 564.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H33IO3S |

|---|---|

| Molecular Weight | 564.5 g/mol |

| IUPAC Name | bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-11-7-9-13-17(15)21-18-14-10-8-12-16(18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

| Standard InChI Key | FUYYTJIQJQBHRM-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=CC=C1[I+]C2=CC=CC=C2C(C)(C)C |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure features an iodine atom bonded to two 2-tert-butylphenyl groups, forming a hypervalent iodonium center. The tosylate anion (4-methylbenzenesulfonate) balances the positive charge. Key structural features include:

The tert-butyl substituents at the ortho positions of the phenyl rings introduce steric hindrance, which stabilizes the iodonium cation against nucleophilic attack and influences its reactivity in photochemical processes .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves reacting 2-tert-butylphenyliodide with a sulfonating agent under controlled conditions. A generalized pathway is:

-

Iodination: 2-tert-butylphenyliodide is prepared via electrophilic iodination of 2-tert-butylphenol using iodine monochloride (ICl) in acetic acid.

-

Salt Formation: The iodinated intermediate reacts with 4-methylbenzenesulfonic acid in a polar aprotic solvent (e.g., acetonitrile) to yield the target compound.

Industrial-scale production optimizes reaction time, temperature, and stoichiometry to achieve yields exceeding 85%. Purification involves recrystallization from ethanol-water mixtures.

Challenges in Synthesis

Steric hindrance from the ortho-substituted tert-butyl groups complicates iodination, often requiring excess iodinating agents and elevated temperatures (80–100°C). Byproducts, such as mono-iodinated species, are minimized via column chromatography.

Physicochemical Properties

Thermal Stability

Diaryliodonium salts are thermally stable up to 150°C, with decomposition pathways involving cleavage of the I–C bond. Thermogravimetric analysis (TGA) of bis(4-tert-butylphenyl)iodonium tosylate shows a 5% weight loss at 160°C, suggesting comparable stability for the ortho-substituted analogue .

Solubility and Reactivity

The compound exhibits moderate solubility in polar solvents (e.g., acetonitrile, dimethylformamide) but is insoluble in nonpolar solvents like hexane. The tosylate anion enhances solubility in aqueous-organic mixtures, facilitating its use in homogeneous reaction systems . Reactivity is governed by the iodonium cation’s electrophilicity, enabling participation in:

-

Oxidation Reactions: Acts as a one-electron oxidizer, transferring iodine(III) to substrates.

-

Photochemical Cleavage: Under UV light (λ = 254–365 nm), the I–C bond homolytically cleaves, generating aryl radicals and iodine species .

Applications in Organic Chemistry and Photopolymerization

Photoinitiation Mechanisms

bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate serves as a photoacid generator (PAG) in UV-curable resins. Upon irradiation, it undergoes homolytic cleavage:

The generated aryl radicals initiate free-radical polymerization of acrylates, while the iodine species catalyze cationic polymerization of epoxides . Compared to benchmark iodonium salts (e.g., Speedcure 938), the tert-butyl groups redshift absorption to 365 nm, enabling compatibility with near-UV LEDs .

Catalytic Applications

In organic synthesis, the compound facilitates:

-

C–H Functionalization: Direct arylation of heteroarenes via iodine(III)-mediated C–H activation .

-

Cross-Coupling Reactions: Serves as an arylating agent in Pd-catalyzed Suzuki-Miyaura couplings, though steric bulk may limit substrate scope.

Future Research Directions

-

Mechanistic Studies: Elucidate the role of steric effects on photochemical quantum yields.

-

Material Science Applications: Explore use in 3D printing resins and photolithography.

-

Toxicology: Conduct ecotoxicological assessments to inform regulatory guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume